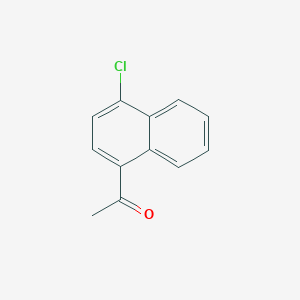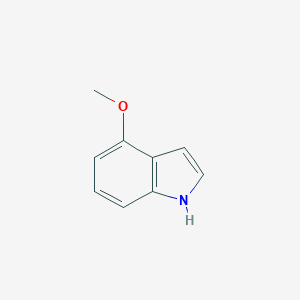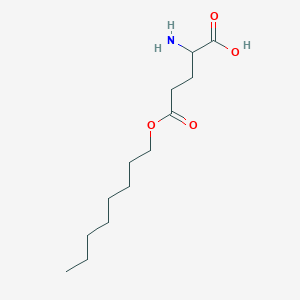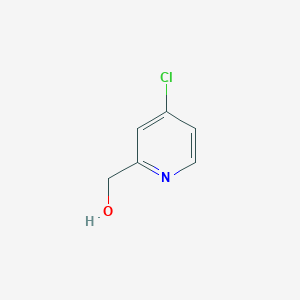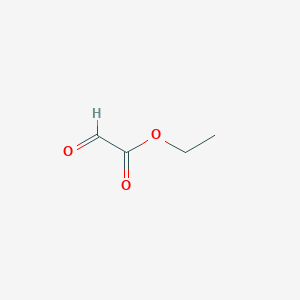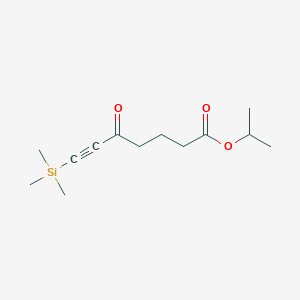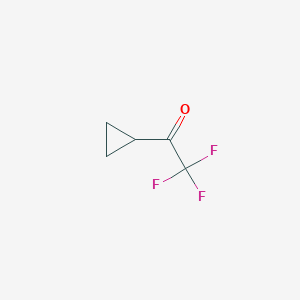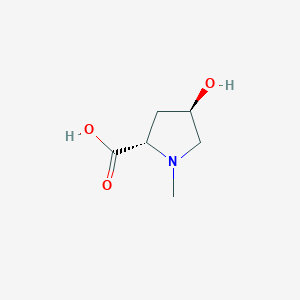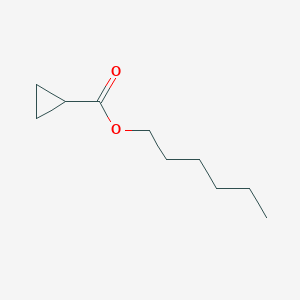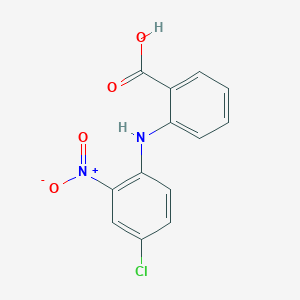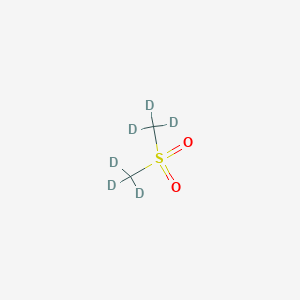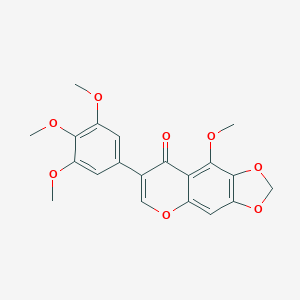
イリスフロレンチン
概要
説明
科学的研究の応用
Irisflorentin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and supplements
作用機序
イリスフロレンチンは、さまざまな分子標的と経路を通じてその効果を発揮します。
抗炎症作用: インデューシブル型一酸化窒素合成酵素(iNOS)などの炎症性サイトカインと酵素の産生を阻害します。
抗腫瘍作用: MAPK経路などのシグナル伝達経路を調節することにより、癌細胞のアポトーシスを誘導します。
抗糖尿病作用: α-グルコシダーゼを阻害することにより、血糖値を低下させます .
類似化合物:
- ラポンテジニン
- トランス-レスベラトロール
- 5,7,4’-トリヒドロキシ-6,3’,5’-トリメトキシ-イソフラボン
- 6-ヒドロキシビオチャニンA
- イリジンS
- ピノレシノール
- イソイリドゲルマナル
- イリステクトレンB
独自性: イリスフロレンチンは、フラボノイド骨格の特定の置換パターンによって、独自の薬理学的特性を発揮します。 その高い受容体結合能と多様な生物活性は、さまざまな科学的および医学的用途にとって貴重な化合物となっています .
生化学分析
Biochemical Properties
Irisflorentin interacts with several enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to inhibit P-glycoprotein, a protein encoded by the multidrug resistance protein 1 (MDR1), which plays a crucial role in multidrug resistance to cancer cells .
Cellular Effects
Irisflorentin has been found to possess anti-inflammatory, antitumor, antidiabetic, central nervous system, and estrogenic activities . It can suppress the inflammatory response induced by MRSA or a synthetic mimic of bacterial lipoprotein (Pam3CSK4) . Irisflorentin treatment enhances the ability of macrophages to phagocytose bacteria, likely through up-regulating the expression of phagocytic receptors SR-A1 and FcγR2a .
Molecular Mechanism
Irisflorentin exerts its effects at the molecular level through various mechanisms. For instance, it markedly decreases the Pam3CSK4-induced activation of ERK, JNK, or p38 MAPK pathways in macrophages . This suggests that Irisflorentin may serve as a promising compound for the therapy of bacterial infection, particularly those caused by antibiotic-resistant bacteria, such as MRSA .
Dosage Effects in Animal Models
It has been shown to improve dopaminergic neuron degeneration, food-sensing behavior, and lifespan in a 6-hydroxydopamine-induced Caenorhabditis elegans model .
Metabolic Pathways
The metabolic pathways of Irisflorentin include oxidation, demethylation, and glucuronidation . M10, identified as 6,7-dihydroxy-5,3’,4’,5’-tetramethoxy isoflavone, was the most abundant metabolite in all tested species .
Subcellular Localization
It has been shown to prevent α-synuclein accumulation in the transgenic Caenorhabditis elegans model , suggesting that it may interact with cellular components involved in protein aggregation.
準備方法
合成ルートと反応条件: イリスフロレンチンは、さまざまな抽出と精製技術を用いて、ベラカンタ・キネンシスの根から単離することができます。 最も一般的な方法は、メタノールやエタノールなどの溶媒を使用して抽出を行い、その後、クロマトグラフィー技術を使用して精製する方法です .
工業生産方法: イリスフロレンチンの工業生産は、一般的に植物源からの大規模抽出を伴います。 高純度と収率を確保するために、高速液体クロマトグラフィー(HPLC)などの高度な技術が使用されています .
化学反応の分析
反応の種類: イリスフロレンチンは、次のようないくつかの種類の化学反応を受けます。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの試薬によって促進される可能性があります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。
一般的な試薬と条件:
酸化: 酸性または塩基性媒体中の過酸化水素。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノンの形成につながる可能性があり、還元はアルコールを生み出す可能性があります .
4. 科学研究への応用
イリスフロレンチンは、幅広い科学研究への応用があります。
化学: フラボノイドの化学と反応を研究するためのモデル化合物として使用されています。
生物学: 細胞プロセスとシグナル伝達経路における役割が調査されています。
医学: がん、糖尿病、神経変性疾患などの病気の治療における潜在的な治療効果について研究されています。
類似化合物との比較
- Rhapontigenin
- Trans-resveratrol
- 5,7,4’-Trihydroxy-6,3’,5’-trimethoxy-isoflavone
- 6-Hydroxybiochannin A
- Iridin S
- Pinoresinol
- Isoiridogermanal
- Iristectorene B
Uniqueness: Irisflorentin is unique due to its specific substitution pattern on the flavonoid skeleton, which imparts distinct pharmacological properties. Its high receptor-binding capacity and diverse bioactivities make it a valuable compound for various scientific and medical applications .
特性
IUPAC Name |
9-methoxy-7-(3,4,5-trimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-22-13-5-10(6-14(23-2)18(13)24-3)11-8-26-12-7-15-19(28-9-27-15)20(25-4)16(12)17(11)21/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISXUTCDCPHJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=COC3=CC4=C(C(=C3C2=O)OC)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194575 | |
| Record name | Irisflorentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41743-73-1 | |
| Record name | Irisflorentin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irisflorentin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irisflorentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


